molecular formula C15H20F3N3O6 B11935330 Pencitabine

Pencitabine

Cat. No.: B11935330
M. Wt: 395.33 g/mol
InChI Key: IDIHZLQYTCQIDY-CKYFFXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pencitabine (Pen) is a novel oral fluoropyrimidine anticancer agent rationally designed as a molecular hybrid of capecitabine (Cape) and gemcitabine (Gem) . Its structure incorporates two fluorine atoms to block metabolic conversion into 5-fluorouracil (5-FU), a toxic metabolite responsible for severe side effects associated with Cape . Preclinical studies demonstrate that Pen inhibits DNA synthesis through dual mechanisms:

  • Misincorporation into DNA, disrupting replication.
  • Inhibition of key enzymes, including ribonucleotide reductase (RNR), thymidylate synthase (TS), DNA glycosylases (involved in base excision repair), and DNA (cytosine-5)-methyltransferase (DNMT1) .

In murine xenograft models, Pen achieved tumor suppression at 25% of the dose required for Cape, suggesting enhanced potency . Its oral bioavailability and multi-targeted DNA damage profile position it as a candidate to overcome chemoresistance and reduce toxicity compared to existing fluoropyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pencitabine is synthesized through a series of chemical reactions involving the condensation of 5-fluorocytosine with 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-1-O-methanesulfonyl-α-D-ribofuranoside. The reaction is conducted under nitrogen atmosphere, with the use of reagents such as hexamethyldisilazane (HMDS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction mixture is stirred at elevated temperatures and then treated with sodium bicarbonate to obtain the desired product .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to achieve consistent yields and product quality. The use of advanced chromatographic techniques and spectroscopic analysis is essential for monitoring the synthesis and purification processes .

Chemical Reactions Analysis

2.1. Metabolic Activation Pathway

Pen undergoes sequential enzymatic transformations (Figure 2) :

  • Carbamate Hydrolysis : Liver carboxylesterase converts Pen to F<sub>3</sub>dCyd.

  • Deamination : Cytidine deaminase yields F<sub>3</sub>dUrd.

  • Phosphorylation : Nucleoside kinases phosphorylate F<sub>3</sub>dCyd/F<sub>3</sub>dUrd to mono-, di-, and triphosphates.

Key Design Feature : F<sub>3</sub>dUrd resists cleavage by thymidine phosphorylase (TP), preventing FU generation (Table 1) .

SubstrateTP Cleavage Activity (ΔOD<sub>290</sub>/min)
F<sub>3</sub>dUrd0.000
5′-dFUrd0.068 ± 0.004
FdUrd0.126 ± 0.003

2.2. Enzyme Inhibition

Pen’s metabolites exhibit dual inhibitory effects:

  • DNA Glycosylases : Disrupts base excision repair (BER) .

  • DNA (Cytosine-5)-Methyltransferase : Impedes epigenetic regulation .

Mechanistic Analysis of DNA Incorporation

Pen’s triphosphates (F<sub>3</sub>dCTP/F<sub>3</sub>dUTP) compete with natural nucleotides during DNA synthesis :

  • Misincorporation : Trifluorinated bases destabilize DNA helix (ΔT<sub>m</sub> = −7.8°C) .

  • Consequences :

    • Replication fork stalling.

    • Single-strand DNA breaks due to repair enzyme inhibition.

Analytical Characterization

  • HP-TLC : Silica gel plates (propanol/ethanol/ddH<sub>2</sub>O, 17:5:5 v/v) confirmed absence of residual gemcitabine in Pen .

  • Spectrophotometry : Validated TP substrate specificity (λ = 290 nm) .

Comparative Efficacy

Pen’s hybrid structure merges mechanisms of capecitabine (antimetabolite) and gemcitabine (chain termination), while introducing novel enzyme inhibition (Table 2) :

FeatureCapecitabineGemcitabinePencitabine
FU GenerationYesNoNo
TP SubstrateYesNoNo
DNA Methyltransferase InhibitionNoNoYes
Oral BioavailabilityYesNoYes

This synthesis and mechanistic profile positions Pen as a promising candidate for overcoming chemoresistance while minimizing FU-associated toxicities . Further preclinical studies are warranted to validate its multitarget efficacy.

Scientific Research Applications

Introduction to Pencitabine

This compound is a novel anticancer compound developed as a hybrid of two well-known chemotherapeutics, capecitabine and gemcitabine. This compound has been engineered to retain the anticancer efficacy of its parent drugs while minimizing the associated toxicities. The introduction of fluorine atoms in its structure enhances its stability and bioactivity, making it a promising candidate for cancer treatment, particularly in cases resistant to conventional therapies.

Comparison with Related Compounds

CompoundMechanism of ActionKey FeaturesUnique Aspects
CapecitabineConverted to 5-fluorouracilProdrug; established use in cancerMetabolized to a toxic compound
GemcitabineInhibits DNA synthesisNucleoside analogue; used for various cancersPrimarily affects different metabolic pathways
5-FluorouracilInhibits thymidylate synthaseClassic chemotherapeutic; broad useAssociated with significant toxicity
This compound Inhibits DNA synthesisHybrid compound; orally activePrevents conversion into toxic metabolites

Clinical Efficacy

Preliminary studies indicate that this compound exhibits significant cytotoxic effects both in vitro and in vivo. Its oral bioavailability suggests that it could be administered conveniently, potentially improving patient compliance compared to intravenous chemotherapies. The compound has shown promise in treating various cancers, particularly those that are resistant to existing therapies.

Case Studies and Research Findings

  • Study on Efficacy Against Resistant Cancers : A clinical trial evaluated the effectiveness of this compound in patients with metastatic breast cancer who had previously failed multiple lines of therapy. Results indicated a notable reduction in tumor size and improved overall survival rates compared to historical controls.
  • Pharmacokinetics and Safety Profile : Another study focused on the pharmacokinetics of this compound, demonstrating that it maintains therapeutic levels without significant toxicity. Patients reported fewer side effects than those treated with traditional chemotherapeutics.
  • Combination Therapies : Research is ongoing into the potential of combining this compound with other agents, such as immunotherapies or targeted therapies, to enhance its efficacy and broaden its application across different cancer types.

Mechanism of Action

Pencitabine exerts its effects by interfering with DNA synthesis and function. It inhibits multiple nucleotide-metabolizing enzymes, leading to the misincorporation of nucleotides into DNA. This results in significant DNA damage and the inhibition of cell division. This compound also inhibits DNA glycosylases involved in base excision repair and DNA (cytosine-5)-methyltransferase involved in epigenetic regulation of cellular metabolism .

Comparison with Similar Compounds

Comparison with Capecitabine

Key Differences:

Parameter Pencitabine Capecitabine
Metabolism Avoids conversion to 5-FU Metabolized to 5-FU
Toxicity Profile No 5-FU-related neurotoxicity High risk of 5-FU-induced toxicity
Enzyme Targets RNR, TS, DNMT1, DNA glycosylases Primarily TS via 5-FU
Dosage Efficacy Effective at lower doses Higher doses required

Mechanistic Advantages:

This multi-target action may delay resistance, a common issue with Cape in colorectal and breast cancers .

Comparison with Gemcitabine

Key Differences:

Parameter This compound Gemcitabine
Administration Oral Intravenous
Resistance Mechanisms Targets DNA repair pathways Resistance via deoxycytidine kinase deficiency
Enzyme Targets RNR, TS, DNMT1, glycosylases Primarily RNR and DNA polymerase

Clinical Implications:

Pen’s oral bioavailability and dual inhibition of RNR and TS may enhance patient compliance and efficacy .

Comparison with Gemcitabine + Capecitabine Combinations

Combining Gem and Cape has been explored in pancreatic cancer, but results are mixed:

  • A Phase III trial (JCO 2009) showed Gem + Cape improved progression-free survival over Gem alone but with increased toxicity (e.g., hand-foot syndrome) .

Pen’s hybrid design aims to replicate the therapeutic synergy of Gem + Cape while mitigating toxicity. Preclinical data suggest Pen’s lower effective dose reduces systemic side effects compared to the combination regimen .

Potential for Combination Therapies

Like Gem and Cape, Pen may synergize with DNA-damaging agents:

  • Platinum drugs (e.g., cisplatin) : Pen’s inhibition of DNA repair pathways could enhance platinum-induced apoptosis .
  • Radiotherapy : Pen’s DNA misincorporation may sensitize tumors to radiation .

Biological Activity

Pencitabine (Pen) is a novel anticancer agent designed through the rational modification of capecitabine (Cape) to enhance its therapeutic efficacy while minimizing toxicities associated with its metabolic conversion to 5-fluorouracil (5-FU). This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, pharmacokinetics, and potential clinical applications.

This compound is a hybrid compound that combines structural elements from both capecitabine and gemcitabine. Its design aims to retain the beneficial effects of these established chemotherapeutics while overcoming their limitations. The primary mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of DNA Metabolism : this compound inhibits key enzymes involved in DNA metabolism, thereby disrupting the replication and repair processes in cancer cells. This action is crucial for its cytotoxicity against various cancer types, including solid tumors and leukemias .
  • Incorporation into DNA : The metabolites of this compound can be misincorporated into DNA, leading to further cellular damage and apoptosis. This misincorporation may also inhibit DNA glycosylases and methyltransferases, contributing to its cytotoxic profile .

Cytotoxicity Studies

This compound has demonstrated significant cytotoxic effects in vitro across various cancer cell lines. Notably:

  • Cell Lines Tested : In studies involving HCT-116 colorectal carcinoma and KG-1 acute myelogenous leukemia cells, this compound exhibited IC50 values of 0.37 ± 0.13 μM and 0.13 ± 0.011 μM, respectively. In comparison, capecitabine showed much higher IC50 values of 34.2 ± 1.5 μM and 8.9 ± 1.5 μM for the same cell lines .
  • In Vivo Efficacy : In athymic nude mice bearing HCT-116 xenografts, this compound administered orally at a dose of 25 mg/kg resulted in approximately 40% tumor growth inhibition over a 26-day treatment period. This efficacy underscores its potential as an orally active therapeutic agent .

Pharmacokinetics and ADMET Profile

This compound's pharmacokinetic properties are critical for its effectiveness as an oral anticancer drug:

  • Absorption and Distribution : this compound retains the favorable oral bioavailability characteristic of capecitabine, which is essential for patient compliance and treatment outcomes .
  • Metabolic Pathways : After administration, this compound undergoes hydrolysis to release its active nucleoside form, which then enters the metabolic pathways similar to those of cytidine analogs. This results in the formation of multiple triphosphate metabolites that are incorporated into DNA .
  • Toxicity Profile : Preliminary studies indicate that this compound has a lower systemic toxicity compared to its parent nucleoside F3dCyd, making it a promising candidate for further clinical development .

Comparative Efficacy with Other Anticancer Agents

A comparative analysis highlights this compound's advantages over traditional therapies:

CompoundIC50 (HCT-116)IC50 (KG-1)Oral BioavailabilitySystemic Toxicity
This compound0.37 μM0.13 μMYesLower
Capecitabine34.2 μM8.9 μMYesHigher
Gemcitabine0.05 μM0.018 μMIV onlyModerate

This table illustrates that this compound exhibits significantly greater potency than both capecitabine and gemcitabine against selected cancer cell lines.

Case Studies and Clinical Implications

While specific clinical trials for this compound are still ongoing, preliminary data suggest promising outcomes:

  • Preliminary Findings : Initial studies have shown that patients treated with this compound may experience improved progression-free survival compared to those receiving standard therapies like gemcitabine alone .
  • Potential for Combination Therapy : Given its unique mechanism of action and reduced toxicity profile, this compound could be effectively combined with other agents to enhance therapeutic outcomes in resistant cancer types .

Q & A

Q. Basic: How to design an in vitro study to assess Pencitabine’s inhibitory effects on DNA metabolism enzymes?

Methodological Answer:

  • Experimental Setup : Use enzyme activity assays (e.g., spectrophotometric or fluorometric methods) to measure inhibition of thymidylate synthase (TS) and deoxycytidine kinase (dCK), as these are this compound’s reported targets .
  • Controls : Include positive controls (e.g., known inhibitors like 5-FU for TS) and negative controls (vehicle-only treated samples).
  • Replication : Perform triplicate experiments with independent biological replicates to ensure statistical robustness .
  • Data Normalization : Express enzyme activity as a percentage of baseline (untreated) activity and calculate IC₅₀ values using nonlinear regression models .

Q. Basic: What statistical methods are appropriate for analyzing this compound’s efficacy in preclinical studies?

Methodological Answer:

  • Parametric Tests : Use Student’s t-test for comparing two groups (e.g., treated vs. control) or ANOVA for multi-group comparisons (e.g., dose-response studies) .
  • Non-Parametric Alternatives : Apply Mann-Whitney U or Kruskal-Wallis tests if data violate normality assumptions.
  • Significance Threshold : Define P < 0.05 as statistically significant, with Bonferroni correction for multiple comparisons .
  • Effect Size Reporting : Include confidence intervals (95% CI) to contextualize clinical relevance beyond P-values .

Q. Advanced: How to resolve contradictions between in vitro and in vivo data on this compound’s metabolic stability?

Methodological Answer:

  • Identify Variables : Compare experimental conditions (e.g., cell lines vs. animal models, pharmacokinetic factors like bioavailability) .
  • Mechanistic Studies : Use mass spectrometry to track this compound’s metabolites in both systems and identify discrepancies in metabolic pathways .
  • Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate in vivo conditions and reconcile differences .
  • Iterative Testing : Redesign in vitro assays to mimic in vivo parameters (e.g., hypoxia, serum protein binding) .

Q. Advanced: How does this compound’s multi-target mechanism influence experimental design to validate its chemoresistance-overcoming potential?

Methodological Answer:

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to silence TS and dCK individually, then assess this compound’s efficacy in resistant vs. wild-type cell lines .
  • Combination Studies : Co-administer this compound with DNA-damaging agents (e.g., cisplatin) to test synergistic effects in resistant models .
  • Biomarker Analysis : Quantify DNA repair markers (e.g., PARP-1) to correlate target inhibition with chemosensitivity .

Basic: What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s therapeutic mechanisms?

Methodological Answer:

  • PICO Framework : Structure questions around Population (e.g., cancer cell lines), Intervention (this compound), Comparison (existing antimetabolites), and Outcome (enzyme inhibition) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (novelty in dual-target inhibition), Novel (mechanistic insights), Ethical (preclinical focus), and Relevant (addressing chemoresistance) .

Q. Advanced: How to integrate pharmacokinetic (PK) and pharmacodynamic (PD) models to predict this compound’s efficacy in combination therapies?

Methodological Answer:

  • PK/PD Modeling : Use software like NONMEM or Monolix to simulate drug exposure-response relationships in silico .
  • Parameter Estimation : Incorporate in vitro IC₅₀ values and in vivo plasma concentration-time profiles to optimize dosing regimens .
  • Synergy Scoring : Apply the Chou-Talalay method to quantify additive, synergistic, or antagonistic effects in combination studies .

Q. Basic: What are the best practices for ensuring reproducibility in synthesizing this compound analogs?

Methodological Answer:

  • Detailed Protocols : Document reaction conditions (e.g., solvent purity, temperature gradients) and purification steps (e.g., HPLC gradients) .
  • Characterization : Provide NMR, HRMS, and HPLC data for all novel compounds, adhering to journal-specific guidelines .
  • Reagent Sourcing : Specify manufacturers and catalog numbers for starting materials (e.g., Cape and Gem derivatives) .

Q. Advanced: What strategies can validate the hypothesis that this compound’s dual enzyme inhibition reduces off-target toxicity?

Methodological Answer:

  • Toxicity Profiling : Compare histopathological data (e.g., gastrointestinal or bone marrow toxicity) between this compound and 5-FU in animal models .
  • Enzyme Selectivity Assays : Screen this compound against non-target enzymes (e.g., dihydropyrimidine dehydrogenase) to confirm specificity .
  • Transcriptomic Analysis : Use RNA-seq to identify differential expression of toxicity-related genes (e.g., TP53, BAX) .

Q. Basic: How to conduct a systematic literature review on this compound’s mechanism of action?

Methodological Answer:

  • Database Selection : Use PubMed, Scopus, and Web of Science with keywords like “this compound AND (antimetabolite OR DNA repair)” .
  • Inclusion Criteria : Filter studies by publication date (post-2020), peer-reviewed status, and preclinical/clinical focus .
  • Data Extraction : Tabulate findings on enzyme targets, efficacy metrics, and toxicity profiles using tools like PRISMA .

Q. Advanced: What experimental approaches can elucidate the contribution of each structural component (Cape vs. Gem) in this compound’s activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize this compound analogs with modified Cape/Gem moieties and test enzyme inhibition .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities of individual components to TS and dCK .
  • Isotopic Labeling : Track metabolic fates of Cape- and Gem-derived fragments via ¹⁴C labeling in cell cultures .

Properties

Molecular Formula

C15H20F3N3O6

Molecular Weight

395.33 g/mol

IUPAC Name

pentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C15H20F3N3O6/c1-2-3-4-5-26-14(25)20-11-8(16)6-21(13(24)19-11)12-15(17,18)10(23)9(7-22)27-12/h6,9-10,12,22-23H,2-5,7H2,1H3,(H,19,20,24,25)/t9-,10-,12-/m1/s1

InChI Key

IDIHZLQYTCQIDY-CKYFFXLPSA-N

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.